molecular formula C11H12O5S2 B3062798 Acetic acid, (salicylidenedithio)di- CAS No. 4265-51-4

Acetic acid, (salicylidenedithio)di-

Cat. No. B3062798
CAS RN: 4265-51-4
M. Wt: 288.3 g/mol
InChI Key: DNZSITNGPBYEIL-UHFFFAOYSA-N
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Description

NSC-54162:

Preparation Methods

The synthesis of NSC-54162 involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid under specific conditions. The reaction typically occurs in the presence of a catalyst, such as piperidine , and is carried out in a solvent like ethanol . The product is then purified through recrystallization to obtain the final compound.

Chemical Reactions Analysis

NSC-54162 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like or .

    Reduction: Reduction reactions involve reagents such as or .

    Substitution: Common reagents for substitution reactions include and like or .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC-54162 can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

NSC-54162 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC-54162 involves its interaction with specific molecular targets. One of the primary targets is DNA [cytosine-5]-methyltransferase 3B (DNMT3B) , an enzyme involved in DNA methylation . By inhibiting this enzyme, NSC-54162 can modulate gene expression and affect cellular functions. This mechanism is particularly relevant in the context of cancer research, where DNA methylation plays a crucial role in tumor development and progression .

Comparison with Similar Compounds

NSC-54162 can be compared with other similar compounds, such as:

  • NSC-56071
  • NSC-57893
  • NSC-622444
  • NSC-622445
  • NSC-623548

These compounds share structural similarities with NSC-54162 but may differ in their specific chemical properties and biological activities .

properties

CAS RN

4265-51-4

Molecular Formula

C11H12O5S2

Molecular Weight

288.3 g/mol

IUPAC Name

2-[carboxymethylsulfanyl-(2-hydroxyphenyl)methyl]sulfanylacetic acid

InChI

InChI=1S/C11H12O5S2/c12-8-4-2-1-3-7(8)11(17-5-9(13)14)18-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16)

InChI Key

DNZSITNGPBYEIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(SCC(=O)O)SCC(=O)O)O

Origin of Product

United States

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